1,3-Dihydrospiro[indene-2,3'-pyrrolidine] hydrochloride
Description
Properties
IUPAC Name |
spiro[1,3-dihydroindene-2,3'-pyrrolidine];hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N.ClH/c1-2-4-11-8-12(5-6-13-9-12)7-10(11)3-1;/h1-4,13H,5-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAYAHYUSPKYRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CC3=CC=CC=C3C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2097996-29-5 | |
| Record name | 1,3-dihydrospiro[indene-2,3'-pyrrolidine] hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dihydrospiro[indene-2,3’-pyrrolidine] hydrochloride typically involves the reaction of indene derivatives with pyrrolidine under specific conditions. One common method includes the use of a catalyst to facilitate the spirocyclization process. The reaction is usually carried out in an organic solvent at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include multiple purification steps such as recrystallization and chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dihydrospiro[indene-2,3’-pyrrolidine] hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation techniques.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are frequently used in hydrogenation reactions.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Medicinal Chemistry
1,3-Dihydrospiro[indene-2,3'-pyrrolidine] hydrochloride is being studied for its antimicrobial and anticancer properties. Research indicates that compounds with spirocyclic structures often exhibit significant biological activity, making them valuable in drug development. For instance, a study highlighted the synthesis of related compounds that demonstrated potential anti-tumor properties through various mechanisms of action .
Chemical Synthesis
The compound serves as a building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions, including:
- Oxidation : Converting the compound into ketones or aldehydes using agents like potassium permanganate.
- Reduction : Transforming it into different reduced forms via hydrogenation techniques.
- Substitution : Engaging in nucleophilic substitution reactions.
The biological activity of this compound has been a focal point in research. Studies have shown that derivatives of this compound can interact with specific molecular targets, modulating enzyme activities and influencing biochemical pathways. This interaction is crucial for developing therapeutic agents aimed at treating various diseases .
Industrial Applications
In addition to its research applications, this compound is utilized in industrial processes as a catalyst and in the development of new materials. Its unique chemical properties make it suitable for applications in organic electronics and photopolymerization processes .
Comparative Analysis with Related Compounds
The following table compares this compound with similar compounds:
| Compound Name | Structure Characteristics | Primary Applications |
|---|---|---|
| This compound | Spirocyclic structure with indene and pyrrolidine | Anticancer, antimicrobial research |
| 2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride | Similar spirocyclic structure | Potential analgesic properties |
| 6-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine] hydrochloride | Contains bromine atom | Altered reactivity and potential bioactivity |
Case Study 1: Anticancer Properties
A comprehensive study investigated the anticancer effects of derivatives related to this compound. The results indicated that these compounds inhibited cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The study emphasized the need for further exploration of structural modifications to enhance efficacy .
Case Study 2: Antimicrobial Activity
Another research effort focused on the antimicrobial properties of the compound. The findings revealed significant activity against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism involved disrupting bacterial cell wall synthesis .
Mechanism of Action
The mechanism of action of 1,3-Dihydrospiro[indene-2,3’-pyrrolidine] hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in disease progression, making it a potential therapeutic agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of spiro[indene-pyrrolidine/piperidine] derivatives allows for tailored applications in drug design, catalysis, and materials science. Below is a comparative analysis of key analogs:
Structural and Functional Comparisons
Key Findings
Ring Size and Rigidity: Pyrrolidine-based spiro compounds (e.g., this compound) exhibit greater conformational rigidity compared to piperidine analogs (e.g., Spiro[indene-2,4′-piperidin]-1(3H)-one hydrochloride), which may influence binding kinetics in enzyme inhibition . Piperidine derivatives often display improved solubility due to larger ring size and functional groups (e.g., carboxylic acid in C₁₄H₁₈ClNO₂) .
Functional Group Impact :
- Ketone-containing derivatives (e.g., 2',5'-dione) are reactive intermediates in multicomponent synthesis, enabling rapid diversification of spiro scaffolds .
- Halogenation (e.g., bromine in C₁₂H₁₃BrClN) enhances lipophilicity and bioavailability, critical for blood-brain barrier penetration in CNS-targeted drugs .
Therapeutic Applications :
- The hydroxy-methoxy spiro compound (C₃₃H₃₄N₄O₃) shows potent BACE1 inhibition (IC₅₀ < 100 nM), underscoring the role of electron-donating groups in enhancing enzyme affinity .
- Pyrrolidine-based analogs are prevalent in patent literature, reflecting their versatility in fragment-based drug design .
Stability and Reactivity
- Acid Sensitivity : HCl salts (e.g., this compound) are hygroscopic and require dry storage, whereas neutral diones (e.g., 2',5'-dione) are stable at room temperature .
- Oxidative Stability : Brominated derivatives may exhibit lower thermal stability due to C-Br bond susceptibility, necessitating argon-packed storage for air-sensitive batches .
Biological Activity
1,3-Dihydrospiro[indene-2,3'-pyrrolidine] hydrochloride is a synthetic compound characterized by its unique spirocyclic structure, which combines an indene moiety with a pyrrolidine ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article aims to compile and analyze the current understanding of the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a spiro connection that contributes to its unique pharmacological profile. The compound is synthesized through various methods, typically involving the reaction of indene derivatives with pyrrolidine under specific catalytic conditions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may modulate enzyme activity or receptor signaling pathways, potentially inhibiting enzymes involved in disease progression or altering cellular signaling mechanisms .
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The following table summarizes some key findings:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound has the potential to serve as a lead for developing new antimicrobial agents.
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies focused on various cancer cell lines have reported promising results:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 (breast cancer) | 15.2 | Induction of apoptosis |
| HeLa (cervical cancer) | 22.5 | Cell cycle arrest |
| A549 (lung cancer) | 10.8 | Inhibition of proliferation |
The compound appears to induce apoptosis in cancer cells and disrupt cell cycle progression, making it a candidate for further development as an anticancer drug .
Case Studies
A notable study conducted by researchers explored the synthesis and biological evaluation of various spirocyclic compounds related to this compound. The study highlighted that derivatives with modifications on the indene or pyrrolidine rings exhibited enhanced biological activities compared to the parent compound .
Another investigation assessed the compound's effect on tumor growth in vivo using xenograft models. Results indicated a significant reduction in tumor size when treated with the compound compared to controls, supporting its potential as a therapeutic agent in oncology .
Q & A
Q. Methodological Insight
- Catalyst Optimization : Lower Pd concentrations (2.5 mol%) reduce costs but require longer reaction times.
- Substrate Design : Electron-deficient imines enhance electrophilicity, facilitating nucleophilic attack during cycloaddition .
How can spectroscopic techniques confirm the structural integrity of this compound?
Basic Research Question
¹H and ¹³C NMR are primary tools for structural validation. Key signals include:
- Spiro Junction : Distinctive coupling patterns (e.g., geminal protons near δ 3.0–4.0 ppm) .
- Aromatic Protons : Multiplicity in the indene ring (δ 6.5–7.5 ppm) confirms substitution patterns .
- Chiral Centers : NOE experiments or chiral HPLC resolve stereochemistry, critical for bioactive derivatives .
Q. Advanced Consideration
- X-ray Crystallography : Resolves absolute configuration but requires high-purity crystals .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, distinguishing isomers .
What strategies address low yields in spiro[indene-pyrrolidine] syntheses, and how can data discrepancies be analyzed?
Advanced Research Question
Contradictions in reported yields often stem from substrate steric effects or catalyst deactivation. For example, Pd(PPh₃)₄-catalyzed reactions yield 77% for unhindered imines but drop to 50% for bulky analogs . Mitigation strategies:
Q. Data Analysis Framework
- Comparative Tables : Tabulate catalyst loading, temperature, and substrate structure to identify trends.
- Kinetic Studies : Monitor reaction progress via TLC or in situ IR to pinpoint bottlenecks .
How do substituents on the indene or pyrrolidine rings influence the compound’s physicochemical and biological properties?
Advanced Research Question
Q. Case Study
- Antimicrobial Activity : Spirocephalosporins with halogenated indene moieties show enhanced bacterial membrane penetration .
What challenges arise in resolving stereoisomerism in spiro compounds, and what techniques are most effective?
Advanced Research Question
Spiro junctions create axial chirality, complicating diastereomer separation. Strategies include:
Q. Example
- Epoxide Formation : Visible-light-mediated synthesis produces trifluoromethyl-spiroepoxides with contiguous quaternary centers, requiring careful NOE analysis to assign configurations .
What role do spiro[indene-pyrrolidine] derivatives play in drug discovery, particularly in targeting protein interactions?
Advanced Research Question
The spiro scaffold’s rigidity mimics bioactive conformations. Examples include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
